molecular formula C6H9NO3S B114672 5-Ethylfuran-2-sulfonamide CAS No. 142294-57-3

5-Ethylfuran-2-sulfonamide

Cat. No. B114672
M. Wt: 175.21 g/mol
InChI Key: GFKFCVKYGMKSMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamides, including 5-Ethylfuran-2-sulfonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . A specific synthesis method for a similar compound, 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS), involves bromination of commercially available 2-ethylfuran with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in THF .


Molecular Structure Analysis

The molecular structure of 5-Ethylfuran-2-sulfonamide consists of a furan ring with an ethyl group at the 5th position and a sulfonamide group at the 2nd position . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .


Chemical Reactions Analysis

Sulfonamides, including 5-Ethylfuran-2-sulfonamide, can undergo a range of chemical reactions. For instance, they can be modified, degraded, or used as nutrients by some bacteria . In addition, they can be involved in reactions such as transesterification .

Scientific Research Applications

Biodegradation and Environmental Impact

N-ethyl perfluorooctane sulfonamide (EtFOSA), a related compound to 5-Ethylfuran-2-sulfonamide, is used in pesticides such as Sulfluramid. Studies on biodegradation and environmental impact highlight the transformation of EtFOSA into perfluorooctanesulfonate (PFOS) and other products in soil-carrot mesocosms. This research emphasizes the environmental presence of PFOS from Sulfluramid baits, potentially impacting crops and surrounding environments (Zabaleta et al., 2018).

Detection Methods in Food Products

Sulfonamides, including compounds similar to 5-Ethylfuran-2-sulfonamide, are widely used in veterinary medicine. A method using high-performance liquid chromatography (HPLC) was established to detect sulfonamide residues in chicken meat and eggs, reflecting the importance of monitoring these compounds in food products for safety reasons (Premarathne et al., 2017).

Chemical Synthesis and Drug Design

Organosulfur compounds with sulfur-nitrogen bonds, such as sulfenamides, sulfinamides, and sulfonamides, are critical in pharmaceuticals and other fields. Recent advances in the efficient and environmentally friendly synthesis of these compounds, including 5-Ethylfuran-2-sulfonamide and its derivatives, are crucial for drug design and discovery, showcasing their importance in the pharmaceutical industry (Cao et al., 2021).

Catalysts for Biofuel Production

Sulfonated graphene oxide, a catalyst related to sulfonamide structures, was studied for its effectiveness in converting 5-(hydroxymethyl)-2-furfural into biofuels. The research demonstrates the potential of sulfonamide-related catalysts in promoting sustainable biofuel production, a crucial aspect of the renewable energy sector (Antunes et al., 2014).

Safety And Hazards

5-Ethylfuran-2-sulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-ethylfuran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKFCVKYGMKSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylfuran-2-sulfonamide

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